molecular formula C7H3BrClNS2 B578218 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol CAS No. 1215205-90-5

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol

Cat. No.: B578218
CAS No.: 1215205-90-5
M. Wt: 280.582
InChI Key: OEAATHCDYWJVON-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol is a heterocyclic compound that features a benzothiazole core substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol typically begins with the preparation of benzo[d]thiazole-2-thiol from o-haloanilines. The process involves the following steps :

    Formation of Benzo[d]thiazole-2-thiol: o-Haloanilines are subjected to cyclization reactions to form the benzo[d]thiazole-2-thiol core.

    Substitution Reactions: The benzo[d]thiazole-2-thiol is then reacted with brominating and chlorinating agents to introduce the bromine and chlorine substituents at the 4 and 6 positions, respectively.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically results in the formation of thiol derivatives.

Scientific Research Applications

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol has several scientific research applications :

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit quorum sensing in bacteria makes it a promising candidate for developing new antibiotics.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol can be compared with other benzothiazole derivatives :

    Similar Compounds:

  • Uniqueness:
    • The presence of both bromine and chlorine substituents at specific positions on the benzothiazole ring imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-bromo-6-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAATHCDYWJVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681981
Record name 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-90-5
Record name 4-Bromo-6-chloro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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